
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two methyl groups attached to it. The pyrazole ring is connected to a thiophene ring, another five-membered ring but with a sulfur atom, via a sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the rings and the substituents on these rings. The presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and thiophene rings are known to participate in a variety of chemical reactions. For instance, pyrazoles can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Antibacterial Evaluation
Researchers have developed novel heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents. The synthesis involved reacting a precursor with various active methylene compounds, leading to the production of derivatives such as pyran, pyridine, pyridazine, pyrazole, and oxazole. Among the newly synthesized compounds, eight demonstrated significant antibacterial activities, highlighting their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
A study on pyrazoline benzensulfonamides synthesized compounds incorporating pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The research found that the sulfonamide derivatives inhibited cytosolic human carbonic anhydrase I and II isoenzymes effectively, with low cytotoxicity and tumor selectivity towards oral squamous cancer cell carcinoma cell lines, suggesting potential for developing new inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
Synthesis and Characterization for Potential Applications
In another study, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was synthesized, and its structure was characterized. The research explored the effects of various conditions on the yield, providing insights into the potential applications of such compounds in various scientific fields (Peng-yun, 2013).
Enzyme Inhibitory Activities
A study focusing on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The compounds displayed significant enzyme inhibitory activity, surpassing that of the reference compound acetazolamide, and presented a degree of tumor selectivity, suggesting their potential as lead molecules for further investigation in therapeutic contexts (Kucukoglu et al., 2016).
作用機序
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-8-10(2)15(14-9)7-6-13-19(16,17)12-5-4-11(3)18-12/h4-5,8,13H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKZDIKSWJRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)


![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
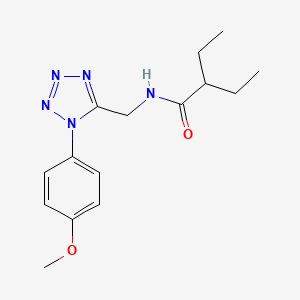
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
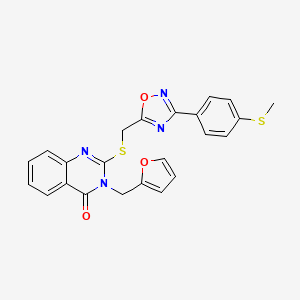
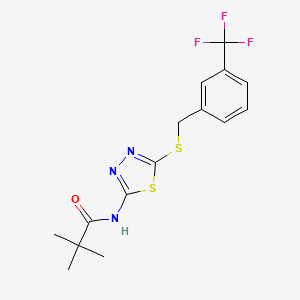

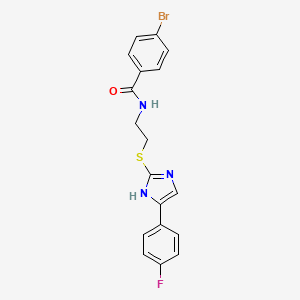
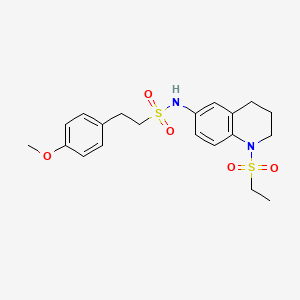
![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)